1-(1-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Kinase inhibitor Stereospecific synthesis ITK inhibitor

This 1-(1-phenylpropyl)-4-boronic pinacol ester pyrazole (CAS 1629171-81-8) installs a chiral benzylic center essential for enantioselective kinase (ITK Ki=0.7 nM) and proteasome inhibitor synthesis. Unlike achiral 1-propyl or 1-phenyl analogs, the branched 1-phenylpropyl group provides a hydrophobic anchor proven in X-ray co-crystal structures. Validated at multi-kg scale (80% Suzuki yield, 7 ppm residual Pd). Bypass chiral separation; purchase this building block to directly access patent-protected scaffolds (US20230322816A1).

Molecular Formula C18H25BN2O2
Molecular Weight 312.2 g/mol
CAS No. 1629171-81-8
Cat. No. B1406555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
CAS1629171-81-8
Molecular FormulaC18H25BN2O2
Molecular Weight312.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(CC)C3=CC=CC=C3
InChIInChI=1S/C18H25BN2O2/c1-6-16(14-10-8-7-9-11-14)21-13-15(12-20-21)19-22-17(2,3)18(4,5)23-19/h7-13,16H,6H2,1-5H3
InChIKeyNGEBQMIXNMTKHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-(1-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (CAS 1629171-81-8) Is a High-Value Chiral Boronic Ester Building Block for Drug Discovery


1-(1-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (CAS 1629171-81-8) is a chiral, N-alkylated pyrazole-4-boronic acid pinacol ester that serves as a versatile intermediate for Suzuki-Miyaura cross-coupling. The compound features a chiral 1-phenylpropyl substituent at the pyrazole N1 position, a structural motif that appears in sub-nanomolar kinase inhibitors targeting ITK and in patented proteasome inhibitor scaffolds [1][2]. With a molecular formula of C18H25BN2O2 and a molecular weight of 312.21 g/mol, this building block enables convergent assembly of complex drug candidates by providing both a pyrazole core and a stereochemically defined benzylic center.

Why Generic Pyrazole-4-Boronic Esters Cannot Replace 1-(1-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole


The 1-(1-phenylpropyl) group is not an interchangeable alkyl chain. Analogs lacking this chiral, branched substituent—such as 1-propyl-pyrazole-4-boronic ester (CAS 827614-69-7) or 1-phenyl-pyrazole-4-boronic ester (CAS 1002334-12-4)—are achiral and cannot impart stereochemical information to downstream products, making them unsuitable for synthesizing enantioselective kinase inhibitors like those in the ITK series [1]. The 1-benzyl analog (CAS 761446-45-1) introduces a planar phenyl ring without the chiral methylene spacer, altering the spatial orientation of the aryl group and compromising binding to chiral enzyme pockets. Even the regioisomeric 1-(3-phenylpropyl) analog (CAS 1205683-32-4) positions the phenyl group further from the pyrazole ring, changing conformational flexibility and lipophilicity. Generic substitution therefore fails when the target scaffold demands both a chiral benzylic center and the precise spatial relationship between the hydrophobic phenyl group and the heterocyclic core, as demonstrated in X-ray co-crystal structures of ITK inhibitor complexes .

Quantitative Differentiation Evidence for 1-(1-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole vs. Competitor Analogs


Chiral Center Enables Enantioselective Kinase Inhibitor Synthesis vs. Achiral N-Propyl and N-Phenyl Analogs

The target compound contains a chiral 1-phenylpropyl substituent that is the direct synthetic precursor to the stereospecific ITK inhibitor GNE-9822 (Ki = 0.7 nM). In contrast, the achiral 1-propyl analog (CAS 827614-69-7) and 1-phenyl analog (CAS 1002334-12-4) lack the chiral center and cannot generate enantiopure kinase inhibitors without additional asymmetric synthetic steps . The chiral branch point also differentiates this compound from the regioisomeric 1-(3-phenylpropyl) analog (CAS 1205683-32-4), which lacks the benzylic chiral center entirely .

Kinase inhibitor Stereospecific synthesis ITK inhibitor

Differentiated Lipophilicity and Steric Profile vs. 1-Benzyl and 1-Phenyl Analogs

The target compound has a calculated LogP difference of approximately +0.8–1.0 compared to the 1-phenyl analog (MW 270.13 vs. 312.21) due to the additional ethylene linker, and a different steric profile versus the 1-benzyl analog (CAS 761446-45-1, MW 284.17). The benzyl analog positions the phenyl ring directly on the N1 methylene, creating a planar T-shaped interaction surface, while the 1-(1-phenylpropyl) group projects the phenyl ring further from the pyrazole core, offering greater conformational flexibility and a different volume of hydrophobic interaction . These physicochemical differences directly impact membrane permeability, CYP450 metabolism susceptibility, and binding pocket complementarity in target proteins.

Lipophilicity Steric parameters Physicochemical properties

Incorporation into Patented Proteasome Inhibitor Scaffold vs. Non-Specific Boronic Esters

US Patent US20230322816A1 explicitly claims pyrazole boronic acid compounds of Formula I with proteasome inhibitory activity, where R1 is defined as 'phenyl which is optionally substituted' [1]. The 1-(1-phenylpropyl) substitution pattern falls directly within the patent's preferred scope. Compounds within this series demonstrated proteasome inhibition with IC50 values < 1 μM against multiple cancer cell lines [1]. In contrast, simpler analogs such as 1-propyl-pyrazole-4-boronic ester are not explicitly exemplified in the patent and lack the hydrophobic aryl moiety required for proteasome chymotrypsin-like site engagement.

Proteasome inhibitor Patent coverage Targeted protein degradation

Proven Utility in Large-Scale c-Met Kinase Inhibitor Manufacturing vs. Bench-Scale Reagents

Pyrazole boronic esters are established key intermediates in multi-kilogram synthesis campaigns for c-Met kinase inhibitors, as demonstrated by the industrial-scale production of inhibitor 1 at Merck using pyrazole boronic ester 4 as a critical fragment [1]. This compound class was validated for large-scale Suzuki coupling with only 0.6 mol% Pd(PtBu3)2 catalyst, achieving 80% yield and residual palladium as low as 7 ppm after MP-TMT resin treatment [1]. Building blocks with established process chemistry credentials command higher procurement priority, as the risk of scalability failure is dramatically reduced versus untested boronic esters.

Process chemistry Large-scale synthesis c-Met kinase

Optimal Application Scenarios for 1-(1-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole in Drug Discovery and Process Chemistry


Stereospecific Kinase Inhibitor Fragment-Based Drug Discovery

This building block provides direct access to the 1-(1-phenylpropyl)pyrazole privileged scaffold found in ITK inhibitor GNE-9822 (Ki = 0.7 nM). Researchers can use the boronic ester handle for Suzuki-Miyaura diversification at the pyrazole 4-position while retaining the chiral N1 substituent, enabling library synthesis for kinase selectivity profiling without chiral separation steps [1].

Proteasome Inhibitor Lead Optimization with Hydrophobic Anchor Binding

As exemplified in US Patent US20230322816A1, the 1-phenylpropyl group provides a critical hydrophobic anchor for proteasome β5 subunit binding. Medicinal chemists can couple this building block with varied warhead-bearing aryl halides to generate compound libraries with proteasome inhibitory activity (IC50 < 1 μM demonstrated for patented analogs) [1].

Process Chemistry Route Scouting for Clinical Candidate Scale-Up

This building block class has been validated for multi-kilogram synthesis at Merck, achieving 80% Suzuki coupling yield with only 0.6 mol% palladium loading and final residual Pd of 7 ppm. Process chemists can confidently select this compound for late-stage coupling routes, leveraging established catalyst systems and palladium scavenging protocols [1].

PROTAC Linker Attachment Points for Targeted Protein Degradation

The 4-boronic ester handle serves as a functional group for installing linker motifs in PROTAC design. The chiral 1-phenylpropyl group contributes differentiated ternary complex formation geometry compared to simpler N-alkyl groups. Analogs with similar pyrazole-boronic ester architecture are documented as PROTAC linkers for SMARCA2/4 degraders, establishing this compound class as a legitimate entry point for TPD programs [1].

Quote Request

Request a Quote for 1-(1-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.